![molecular formula C16H17N3O3S B290133 Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate](/img/structure/B290133.png)
Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate
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Overview
Description
Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, viruses, and bacteria.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate has biochemical and physiological effects on cancer cells, viruses, and bacteria. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses, and disrupt the cell wall of bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate in lab experiments is its potential to exhibit anticancer, antiviral, and antibacterial activities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the research on Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate. Here are some of the possible directions:
1. Further studies to elucidate the mechanism of action of Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate.
2. Optimization of the synthesis method to improve the yield and purity of the final product.
3. Evaluation of the efficacy and safety of Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate in animal models.
4. Development of new derivatives of Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate with improved pharmacological properties.
5. Investigation of the potential of Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate as a lead compound for the development of new drugs for cancer, viral, and bacterial infections.
Conclusion:
Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate is a chemical compound that has shown potential in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. Its anticancer, antiviral, and antibacterial activities make it a promising compound for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and optimize its use in lab experiments.
Synthesis Methods
The synthesis of Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate involves the reaction of 2-aminopyrimidine-4,5-diol with ethyl 2-bromo-2-phenylacetate, followed by the reaction with methylthiolate. The final product is obtained through the hydrolysis of the ester group using sodium hydroxide.
Scientific Research Applications
Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate has been studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anticancer, antiviral, and antibacterial activities.
properties
Molecular Formula |
C16H17N3O3S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
ethyl 2-methylsulfanyl-4-(phenacylamino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H17N3O3S/c1-3-22-15(21)12-9-18-16(23-2)19-14(12)17-10-13(20)11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3,(H,17,18,19) |
InChI Key |
GIMQQPXXVZQQPU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C(N=C1NCC(=O)C2=CC=CC=C2)SC |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NCC(=O)C2=CC=CC=C2)SC |
Origin of Product |
United States |
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